molecular formula C6H9F3O B2540427 [3-(Trifluoromethyl)cyclobutyl]methanol CAS No. 2060593-96-4

[3-(Trifluoromethyl)cyclobutyl]methanol

Cat. No.: B2540427
CAS No.: 2060593-96-4
M. Wt: 154.132
InChI Key: XBUQANULLSLVTC-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C6H9F3O and a molecular weight of 154.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanol group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of reagents and reaction conditions is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as flow chemistry and catalytic processes may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Trifluoromethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halides, esters.

Scientific Research Applications

Chemistry: In chemistry, [3-(Trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on biological systems. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development .

Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential. They may act as intermediates in the synthesis of drugs targeting various diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to modulation of biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in [3-(Trifluoromethyl)cyclobutyl]methanol imparts unique electronic and steric properties, making it distinct from other similar compounds.

Biological Activity

[3-(Trifluoromethyl)cyclobutyl]methanol is a compound characterized by its unique trifluoromethyl group and cyclobutane structure. Its biological activity is of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H9_9F3_3O
  • SMILES : C1C(CC1C(F)(F)F)CO
  • InChIKey : XBUQANULLSLVTC-UHFFFAOYSA-N

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The biological activity of this compound may be attributed to its interaction with various biomolecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing binding affinity to certain receptors or enzymes. While specific mechanisms for this compound are not extensively documented, similar compounds with trifluoromethyl groups have shown enhanced interactions with targets involved in cancer and inflammation pathways .

Pharmacological Profiles

The pharmacological profiles of trifluoromethylated compounds often include:

  • Increased potency against various cancer cell lines.
  • Enhanced metabolic stability , leading to prolonged action in biological systems.
  • Altered pharmacokinetics , which can improve bioavailability and reduce toxicity .

Table 1: Comparison of Anticancer Activities of Trifluoromethyl Compounds

CompoundCell LineIC50_{50} (μM)Reference
3-(Trifluoromethyl)isoxazoleMCF-72.63
4-(Trifluoromethyl)isoxazole4T13.09
Non-trifluoromethyl analogueMCF-719.72

Case Studies

  • Study on Trifluoromethylated Isoxazoles : A series of isoxazole derivatives were synthesized and evaluated for their anticancer activities. The presence of the trifluoromethyl group significantly improved their efficacy against breast cancer cell lines, indicating a promising direction for future drug development involving similar structures .
  • Mechanistic Insights : Research into the mechanism of action for related compounds has shown that the trifluoromethyl group can facilitate interactions with key proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells .

Properties

IUPAC Name

[3-(trifluoromethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5-1-4(2-5)3-10/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUQANULLSLVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060593-96-4
Record name [3-(trifluoromethyl)cyclobutyl]methanol
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